molecular formula C23H23ClF2N2O B605559 (1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone CAS No. 858350-62-6

(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone

Cat. No. B605559
M. Wt: 416.8968
InChI Key: QKPSTNGNDWHYCH-UHFFFAOYSA-N
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Description

The compound (1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone is a complex organic molecule. It seems to contain a spiro[indoline-3,4’-piperidine] moiety, which is a common structural motif in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The spiro[indoline-3,4’-piperidine] moiety suggests that the molecule may have a three-dimensional structure .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Approaches : Research has demonstrated the use of piperidine and other related compounds as starting materials for synthesizing complex chemical structures. For instance, Zheng Rui (2010) explored the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing the potential routes for synthesizing related compounds (Zheng Rui, 2010).

  • Structural Analysis : Detailed structural studies, such as those conducted by C. S. Karthik et al. (2021), provide insights into the conformation and molecular interactions of related chemical structures, which could be relevant for understanding the properties of (1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone (C. S. Karthik et al., 2021).

Biological Activity and Potential Applications

  • Antimicrobial Activity : Studies by L. Mallesha and K. Mohana (2014) on similar compounds show promising antimicrobial properties. This suggests potential applications of (1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone in developing antimicrobial agents (L. Mallesha & K. Mohana, 2014).

  • Therapeutic Applications : The study of similar chemical structures in medicinal chemistry, such as the work on cannabinoid receptor radioligands for PET imaging by Mingzhang Gao et al. (2014), indicates the potential of these compounds in therapeutic applications and diagnostic imaging (Mingzhang Gao et al., 2014).

  • Neuroprotective Activities : Research on aryloxyethylamine derivatives by Y. Zhong et al. (2020) for neuroprotective activities highlights another area where related compounds could be explored for potential benefits in treating neurological conditions (Y. Zhong et al., 2020).

properties

IUPAC Name

(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClF2N2O/c1-2-3-11-27-12-9-23(10-13-27)15-28(20-8-7-16(24)14-17(20)23)22(29)21-18(25)5-4-6-19(21)26/h2,4-8,14H,1,3,9-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPSTNGNDWHYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCC2(CC1)CN(C3=C2C=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone
Reactant of Route 2
(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone
Reactant of Route 5
(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone

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